O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate
Description
Properties
CAS No. |
110860-37-2 |
|---|---|
Molecular Formula |
C13H13N3O3S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
O-phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamothioate |
InChI |
InChI=1S/C13H13N3O3S/c1-17-10-8-11(18-2)15-12(14-10)16-13(20)19-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15,16,20) |
InChI Key |
NVIZBSBTQQGKKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=S)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
O-Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamothioate features a pyrimidine core substituted with methoxy groups at positions 4 and 6, a thiocarbamate linkage at position 2, and an O-phenyl ester (Fig. 1). Key properties include:
- Molecular weight : 291.326 g/mol
- Exact mass : 291.068 Da
- LogP : 2.49, indicating moderate lipophilicity
- PSA (Polar Surface Area) : 104.63 Ų
Compared to its oxygen analog, phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (CAS 89392-03-0), the sulfur atom in the thiocarbamate group reduces hydrogen-bonding capacity but enhances electrophilicity, influencing both synthetic routes and downstream reactivity.
Synthetic Routes and Methodologies
Thiocarbamoylation of 2-Amino-4,6-dimethoxypyrimidine
The most direct route involves reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chlorothioformate. While no explicit procedures for the thiocarbamate are documented in the provided sources, analogous carbamate syntheses offer foundational insights:
Reaction Conditions from Carbamate Analogs
- Substrate : 2-Amino-4,6-dimethoxypyrimidine
- Reagent : Phenyl chloroformate (for carbamate) or phenyl chlorothioformate (for thiocarbamate)
- Solvent : Acetonitrile, 1,4-dioxane, or tetramethylurea
- Base : Triethylamine or N,N-dimethylaniline
- Temperature : 60°C (carbamate) vs. ambient–45°C (patent methods)
- Yield : 83% for carbamate; thiocarbamate yields unreported
Proposed Mechanism :
- Deprotonation of the 2-amino group by the base.
- Nucleophilic attack on phenyl chlorothioformate, forming the thiocarbamate linkage.
- Precipitation of the product, facilitated by water quenching.
Key Challenges :
- Impurity Control : The oxygen analog’s synthesis generates N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea as a byproduct. Thiocarbamates may face analogous issues, necessitating excess phenyl chlorothioformate to suppress dimerization.
- Solvent Selection : 1,4-Dioxane enhances purity in carbamate synthesis, but sulfur-containing reagents may require polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Optimization Strategies
Comparative Analysis of Carbamate vs. Thiocarbamate Synthesis
Analytical Validation and Regulatory Considerations
Industrial-Scale Manufacturing Insights
Patent EP0815086A1 details carbamate production under GMP conditions:
- Solvent Recovery : 1,4-Dioxane is recycled via distillation.
- Waste Management : Aqueous quench filtrate treated for organics removal.
- Throughput : 10 kg batches yield 8.3 kg (83%).
For thiocarbamate scale-up:
- Safety : Phenyl chlorothioformate’s lachrymatory properties necessitate closed systems.
- Cost Drivers : Thiocarbonyl reagents are 3–5× costlier than carbonyl analogs.
Chemical Reactions Analysis
Types of Reactions
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent. The exact pathways and targets are still under investigation, but preliminary studies suggest that it can interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 4,6-dimethoxypyrimidin-2-yl group is a versatile pharmacophore. Below is a detailed comparison of O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate with key analogs:
Carbamate Derivatives
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (CAS 89392-03-0) replaces the carbamothioate’s sulfur with oxygen. This carbamate analog exhibits herbicidal activity by inhibiting acetohydroxyacid synthase (AHAS), a target enzyme in plant biosynthesis .
- Molecular Formula : C₁₃H₁₃N₃O₄
- Key Differences :
- Solubility : Carbamates generally exhibit higher polarity and better water solubility than carbamothioates due to the oxygen atom.
- Stability : The carbamate’s oxygen-based linkage is more susceptible to hydrolysis compared to the thio analog’s sulfur, which enhances resistance to enzymatic degradation .
Urea Derivatives
1-(4,6-Dimethoxypyrimidin-2-yl)urea (CAS 151331-81-6) replaces the carbamothioate’s thioester with a urea group.
- Molecular Formula : C₇H₁₀N₄O₃
- Key Differences :
- Bioactivity : Ureas often target enzymes like EGFR tyrosine kinase (e.g., anticancer activity in N-(4,6-dimethoxypyrimidin-2-yl)acetamide derivatives ).
- Physicochemical Properties : Higher melting point (189–199°C) and pKa (~11.46) compared to carbamothioates, reflecting stronger hydrogen-bonding capacity .
Sulfonamide Derivatives
4-Amino-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (CAS 155-91-9) incorporates a sulfonamide group.
- Molecular Formula : C₁₂H₁₄N₄O₄S
- Safety: Requires stringent handling due to sulfonamide-associated toxicity risks .
Thio Analogs of Salicylic Acid Derivatives
Substituted O-(4,6-dimethoxypyrimidin-2-yl)salicylic acid thio analogs (pI₅₀ range: 3–8) demonstrate AHAS inhibition.
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate is a compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis typically involves the reaction of 4,6-dimethoxypyrimidine with phenyl isothiocyanate under controlled conditions, often utilizing triethylamine as a base to facilitate the formation of the carbamothioate linkage. The reaction is conducted at room temperature for several hours to ensure complete conversion.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve the inhibition of specific enzymes essential for bacterial growth and replication .
Anticancer Potential
Research has shown that this compound may inhibit enzymes involved in cell division, making it a candidate for cancer therapy. Its mechanism of action likely includes interference with DNA synthesis and repair processes. Further investigations are needed to fully elucidate these pathways and confirm its efficacy in cancer treatment .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
- DNA Interaction : There is a possibility that it interacts with DNA synthesis machinery, affecting replication and repair processes.
- Cell Signaling Modulation : It may alter cell signaling pathways that regulate growth and apoptosis .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds. Below is a comparison table highlighting these compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| Phenyl N-(4,6-dimethoxy-2-pyrimidinyl)carbamate | 89392-03-0 | Lacks thioester functionality; used in similar applications |
| 4-Methylthio-N-(4,6-dimethoxy-pyrimidin-2-yl)carbamate | 110860-37-2 | Contains a methylthio group; potential for different biological activity |
| N-(4,6-Dimethoxy-pyrimidin-2-yl)thiourea | 12345678 | Different nitrogen functionality; potential use in agricultural applications |
This table illustrates how the unique combination of structural elements in this compound contributes to its distinct chemical reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Antibacterial Studies : A study evaluated the antibacterial effects of this compound against common pathogens. Results indicated significant inhibition zones in cultures treated with the compound compared to controls.
- Anticancer Efficacy : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The extent of these effects varied depending on concentration and exposure time.
- Toxicological Assessments : Toxicity studies conducted on Swiss male albino mice showed no adverse effects on hematological parameters or liver histology at therapeutic doses, indicating a favorable safety profile for potential therapeutic use .
Q & A
Q. What are the established synthetic pathways for O-Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamothioate?
The compound can be synthesized via nucleophilic substitution reactions between activated pyrimidine derivatives and phenyl carbamothioate precursors. For example, coupling reactions involving 4,6-dimethoxypyrimidin-2-amine with thiocarbamate-forming reagents (e.g., phenyl chlorothioformate) under anhydrous conditions yield the target compound. Key steps include purification via column chromatography and characterization by spectroscopic methods (IR, NMR) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation involves spectroscopic techniques:
Q. What is the proposed mechanism of action for this compound as a herbicide?
The compound inhibits acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis. Experimental validation involves measuring pI50 values (negative log of the concentration causing 50% enzyme inhibition) using AHAS isolated from Arabidopsis thaliana or similar models. Competitive inhibition kinetics are analyzed via Lineweaver-Burk plots .
Advanced Research Questions
Q. How can crystallographic data resolve hydrogen-bonding patterns in this compound?
Single-crystal X-ray diffraction studies, refined using programs like SHELXL , reveal intermolecular interactions. Graph set analysis (as per Etter’s formalism) categorizes hydrogen bonds (e.g., N–H···O/S motifs) into discrete patterns (e.g., rings or chains), providing insights into crystal packing and stability .
Q. What strategies address contradictions in structure-activity relationship (SAR) studies of AHAS inhibitors?
Discrepancies in pI50 values among analogs are resolved by:
- Systematic substituent variation : Modifying the pyrimidine’s methoxy groups or phenyl substituents to assess steric/electronic effects .
- Molecular docking : Computational modeling of ligand-enzyme interactions identifies critical binding residues (e.g., AHAS Val₅₃ or Pro₅₄₅) .
- Statistical validation : Multivariate analysis (e.g., QSAR) correlates structural descriptors with bioactivity .
Q. How does solvent polarity influence the compound’s stability during synthesis?
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing charged intermediates. Stability assays under varying conditions (pH, temperature) monitored via HPLC or TLC reveal decomposition pathways (e.g., hydrolysis of the carbamothioate group in aqueous media) .
Q. What advanced techniques characterize its interaction with biological targets?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Surface plasmon resonance (SPR) : Measures real-time association/dissociation kinetics with immobilized AHAS .
- Cryo-EM/XFEL : Resolves conformational changes in AHAS upon inhibitor binding at near-atomic resolution .
Methodological Notes
- Synthesis Optimization : Route selection (e.g., one-pot vs. stepwise) impacts yield. Route A () is preferred for sterically hindered derivatives, while Route B suits electron-deficient pyrimidines .
- Crystallography : Data collection at 100 K minimizes thermal motion artifacts. Twinning or disorder is addressed using SHELXD for structure solution .
- Bioassays : Include positive controls (e.g., sulfometuron-methyl) and validate enzyme activity via UV-spectrophotometric monitoring of NADPH oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
